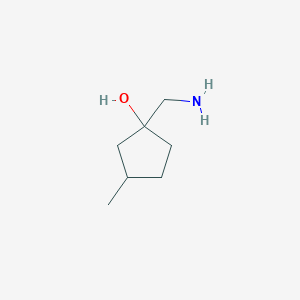
1-(Aminomethyl)-3-methylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-3-methylcyclopentan-1-ol, also known as AMPC, is a cyclic amino alcohol that has been extensively studied for its potential applications in the field of medicinal chemistry. AMPC is a chiral compound that exists in two enantiomeric forms, namely (R)-AMPC and (S)-AMPC. The compound has a unique structure that makes it a promising candidate for the development of new drugs and therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Structural and Synthesis Studies
- Amino-methylspirobi(3-oxo-2,5-dioxa-1-silacyclopentan)ates, including 1-[(N,N-Dimethyl)aminomethyl]spirobi variants, are studied for their structural properties using X-ray diffraction analysis and quantum-chemical calculations, shedding light on the geometry of these molecules and the factors influencing it (Belyakov et al., 2008).
Synthetic Pathway Exploration
- Research has developed a three-step synthesis towards 1-aminomethyl-1-fluorocycloalkanes, starting from methylenecycloalkanes, highlighting a pathway to create compounds structurally related to 1-(Aminomethyl)-3-methylcyclopentan-1-ol (Moens, D’hooghe, & Kimpe, 2013).
Bioactive Compound Development
- Cyclopropane structures like 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes have been designed and synthesized as conformationally restricted analogues of biologically active compounds. This work demonstrates the potential of similar cycloalkane structures in drug development (Kazuta, Matsuda, & Shuto, 2002).
Mechanistic Insights into Reactions
- Studies on the selective tetramerisation of ethylene to 1-octene have provided insights into the mechanisms of reactions involving cyclopentane and related structures, furthering understanding of chemical processes relevant to similar compounds (Overett et al., 2005).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as gabapentin, primarily target voltage-gated calcium channels .
Mode of Action
Gabapentin, a structurally similar compound, acts by decreasing the activity of a subset of calcium channels . This suggests that 1-(Aminomethyl)-3-methylcyclopentan-1-ol might interact with its targets in a similar manner, leading to changes in cellular activity.
Result of Action
Based on the effects of structurally similar compounds, it might influence neuronal activity and potentially have analgesic or anticonvulsant effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Eigenschaften
IUPAC Name |
1-(aminomethyl)-3-methylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-7(9,4-6)5-8/h6,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZFWAGSNKKEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


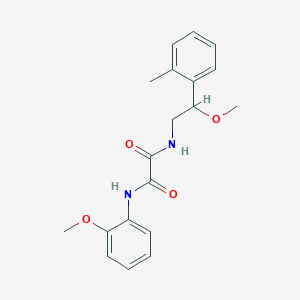
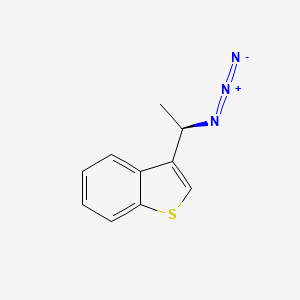
![(E)-3-(dimethylamino)-2-[(4-methylpiperazino)carbonyl]-2-propenenitrile](/img/structure/B2467188.png)
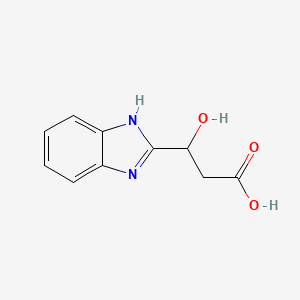
![7-bromo-4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B2467191.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2467192.png)
![ethyl 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanoate](/img/structure/B2467193.png)

![(E)-N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2467196.png)

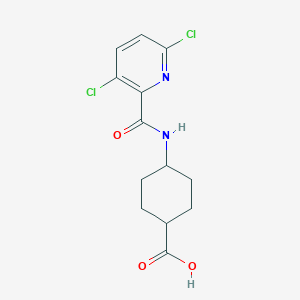
![Methyl (E)-4-(2-methyl-6a,7,8,9,10,10a-hexahydro-5H-pyrimido[5,4-c]quinolin-6-yl)-4-oxobut-2-enoate](/img/structure/B2467200.png)
![(E)-1-(4-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2467204.png)